Product packaging for Cycloleucine hydrochloride monohydrate(Cat. No.:CAS No. 66146-62-1)

Cycloleucine hydrochloride monohydrate

Cat. No.: B12787083
CAS No.: 66146-62-1
M. Wt: 183.63 g/mol
InChI Key: REDNUMWNGCRGNH-UHFFFAOYSA-N
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Description

Nomenclature and Classification within Amino Acid Chemistry

Cycloleucine (B556858) is the common name for the compound systematically known as 1-aminocyclopentane-1-carboxylic acid. solubilityofthings.com It is classified as a non-proteinogenic, cyclic alpha-amino acid. Unlike most amino acids, the α-carbon of cycloleucine is not a stereocenter, meaning the molecule is achiral. It is considered an analog of the natural amino acid leucine (B10760876).

The subject of this article, cycloleucine hydrochloride monohydrate, is a specific salt form of cycloleucine. The "hydrochloride" designation indicates that cycloleucine has been reacted with hydrochloric acid to form a stable, water-soluble salt. The term "monohydrate" signifies that each molecule of the hydrochloride salt is associated with one molecule of water within its crystalline structure. This form is often preferred in research for its stability and ease of handling.

IdentifierName/ValueReference
Common NameCycloleucine solubilityofthings.com
IUPAC Name1-Aminocyclopentane-1-carboxylic acid solubilityofthings.com
CAS Number (Cycloleucine base)52-52-8 tcichemicals.com
CAS Number (Hydrochloride)92398-48-6 molbase.com
CAS Number (Hydrochloride Monohydrate)66146-62-1 drugfuture.com
Chemical Formula (Hydrochloride Monohydrate)C6H14ClNO3 molbase.com
Molecular Weight (Hydrochloride Monohydrate)183.63 g/mol molbase.com

Historical Context of Cycloleucine Research

The journey of cycloleucine in the scientific landscape began with its chemical synthesis. One of the early documented syntheses was reported in 1958. Following its creation, researchers in the mid-20th century began to explore its biological effects. By the 1970s, cycloleucine was being used as a tool to investigate complex biological systems. For instance, a 1970 study utilized cycloleucine to probe the mechanisms of amino acid transport in the kidney cortex of both rats and humans. acs.org A few years later, in 1977, it was employed to study the process of RNA methylation and its role in the maturation of ribosomal RNA, highlighting its utility as a specific inhibitor of methylation. These foundational studies established cycloleucine as a valuable compound for dissecting specific biochemical pathways, paving the way for its broad use in subsequent decades.

YearMilestoneSignificanceReference
1958Early documented synthesisChemical availability of the compound for research purposes. molbase.com
1962Synthesis of cycloleucine-containing peptidesDemonstrated its use as a building block in peptide chemistry. acs.org
1970Study on amino acid transport inhibitionEstablished its role as an inhibitor of amino acid transport in kidney tissues. acs.org
1977Investigation into RNA methylationShowed its utility as a specific inhibitor of S-adenosyl-methionine mediated methylation, affecting RNA maturation.

Significance as a Non-Proteinogenic Amino Acid Analog

A key feature that defines cycloleucine's utility in research is that it is a non-proteinogenic amino acid analog. This means that while its structure mimics naturally occurring amino acids, particularly large neutral amino acids, it is not incorporated into proteins during translation. solubilityofthings.com This characteristic is crucial because it allows researchers to study the effects of the compound on cellular processes like transport and signaling without the confounding variable of its integration into protein structures or its downstream metabolism.

Because it is not metabolized, cycloleucine can act as a stable, competitive inhibitor. ebi.ac.uk Its structural similarity to amino acids like leucine enables it to bind to amino acid transporters. Research has shown that it can inhibit multiple neutral amino acid transport systems, including systems A, ASC, and L. drugfuture.com This makes it an invaluable tool for isolating and characterizing the function and kinetics of these specific transport pathways, which are vital for cellular nutrition and signaling.

Overview of Broad Academic Research Areas Involving the Compound

The unique properties of cycloleucine have led to its application in several distinct areas of academic research. Its ability to act as a competitive inhibitor of both transport and enzymatic processes makes it a versatile molecular probe.

One of the most prominent uses of cycloleucine is in the study of amino acid transport . It is widely used to investigate System L amino acid transporters, such as LAT1 and LAT2, which are responsible for the sodium-independent exchange of large neutral amino acids. As these transporters are frequently overexpressed in cancer cells to meet their high metabolic demands, cycloleucine is a key tool in oncology research to study the effects of blocking this nutrient supply pathway.

Furthermore, cycloleucine serves as a specific inhibitor of S-adenosyl-methionine (SAM)-mediated methylation . It competitively inhibits the enzyme methionine adenosyltransferase, which is responsible for the synthesis of SAM, the universal methyl group donor in cells. By depleting cellular SAM levels, cycloleucine allows researchers to study the consequences of inhibiting methylation on various processes, including RNA and DNA modification.

In the field of neuroscience , cycloleucine has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. Specifically, it acts at the glycine (B1666218) co-agonist binding site, providing a tool to modulate NMDA receptor activity and study its role in synaptic plasticity and excitotoxicity.

Research AreaMechanism of ActionPrimary Application
Amino Acid TransportCompetitive inhibitor of amino acid transport systems, particularly System L (LAT1/LAT2), but also Systems A and ASC.Characterizing transporter function and kinetics; studying nutrient dependency in cancer. drugfuture.com
OncologyInhibits amino acid uptake and methylation, leading to cytostatic (growth-inhibiting) effects on cancer cells.Investigating cancer cell metabolism and proliferation; preclinical evaluation of therapeutic strategies.
Methylation StudiesInhibits methionine adenosyltransferase, leading to depletion of S-adenosylmethionine (SAM).Studying the role of methylation in RNA processing, gene expression, and other cellular functions.
NeuroscienceAntagonist at the glycine modulatory site of the NMDA receptor.Investigating NMDA receptor function, synaptic transmission, and neuroprotection.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO3 B12787083 Cycloleucine hydrochloride monohydrate CAS No. 66146-62-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

66146-62-1

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

1-aminocyclopentane-1-carboxylic acid;hydrate;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH.H2O/c7-6(5(8)9)3-1-2-4-6;;/h1-4,7H2,(H,8,9);1H;1H2

InChI Key

REDNUMWNGCRGNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)N.O.Cl

Origin of Product

United States

Synthesis and Derivatization Strategies for Cycloleucine Hydrochloride Monohydrate

Synthetic Pathways to Cycloleucine (B556858) and its Salts

The synthesis of the cycloleucine core can be achieved through established chemical routes as well as novel enzymatic methods. While the name "cycloleucine" might imply a direct modification of leucine (B10760876), common chemical syntheses build the cyclic structure from acyclic precursors or modify a pre-existing cyclopentane (B165970) ring.

Two prominent methods for synthesizing α,α-disubstituted amino acids like cycloleucine are the Bucherer-Bergs reaction and the Strecker synthesis. Both pathways typically utilize cyclopentanone (B42830) as the starting material to construct the 1-amino-1-carboxycyclopentane structure.

The Bucherer-Bergs reaction is a multicomponent process that synthesizes hydantoins from ketones. researchgate.netmdpi.com In the context of cycloleucine, cyclopentanone reacts with potassium cyanide and ammonium (B1175870) carbonate. researchgate.netwikipedia.org This reaction proceeds through the formation of a cyanohydrin, which then cyclizes to yield a 5,5-disubstituted hydantoin (B18101) (a spiro-hydantoin). researchgate.net This hydantoin intermediate can then be hydrolyzed, typically under acidic or basic conditions, to open the hydantoin ring and yield the final cycloleucine product. researchgate.netwikipedia.org

The Strecker synthesis is another fundamental method for producing amino acids. mdpi.comnih.gov The process begins with the reaction of an aldehyde or ketone—in this case, cyclopentanone—with ammonia (B1221849) and cyanide. openaccesspub.orgtandfonline.com This forms an α-aminonitrile intermediate. nih.gov Subsequent hydrolysis of the nitrile group converts it into a carboxylic acid, yielding the desired α-amino acid, cycloleucine. openaccesspub.org While the classic Strecker synthesis produces a racemic mixture, asymmetric variations have been developed to achieve stereoselectivity. mdpi.com

Synthetic PathwayStarting MaterialKey ReagentsKey IntermediateFinal Product
Bucherer-Bergs ReactionCyclopentanoneKCN, (NH₄)₂CO₃Spiro-hydantoinCycloleucine
Strecker SynthesisCyclopentanoneNH₃, KCNα-AminonitrileCycloleucine

Recent discoveries have identified a family of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes capable of synthesizing the cycloleucine core. mdpi.com These biocatalysts, found in both bacteria and fungi, perform a novel [3+2]-annulation reaction. The process involves tandem carbon-carbon bond-forming steps. researchgate.net

In this enzymatic pathway, a newly discovered family of cycloleucine synthases utilizes S-adenosylmethionine (SAM) as an electrophile. mdpi.com An enamine, generated in situ, acts as the nucleophile for a γ-substitution. mdpi.com Unlike other enzymes that would protonate the resulting α-carbon, these cycloleucine synthases catalyze a subsequent intramolecular aldol (B89426) or Mannich reaction. mdpi.com This final step involves the nucleophilic α-carbon attacking an aldehyde or imine within the molecule to form the characteristic five-membered cyclopentane ring of cycloleucine. researchgate.netmdpi.com This enzymatic route can produce substituted cycloleucine products, such as 2-hydroxy or 2-aminocycloleucine. The characterization of these enzymes, such as FusB from the fusarilin A biosynthesis pathway, expands the known catalytic capabilities of PLP-dependent enzymes.

Preparation of Cycloleucine Hydrochloride Monohydrate for Research Applications

For research and experimental use, cycloleucine is often converted into its hydrochloride salt to improve handling and stability. The preparation of cycloleucine hydrochloride is a standard acid-base reaction. A documented method involves dissolving the synthesized cycloleucine in an aqueous solution and acidifying it with concentrated hydrochloric acid. nih.gov The mixture is then evaporated to dryness. nih.gov To purify the salt, the resulting residue is taken up in an alcohol, such as methanol (B129727) or ethanol, which leaves behind undissolved impurities that can be removed by filtration. nih.gov Finally, the alcoholic filtrate is concentrated to dryness, yielding the crystalline cycloleucine hydrochloride. nih.gov The monohydrate form is obtained through crystallization from an aqueous environment. The hydrochloride salt of cycloleucine presents as prismatic crystals with a distinct melting point. biosyn.com

Synthesis of Cycloleucine Analogs and Derivatives

Cycloleucine serves as a scaffold for creating various analogs and derivatives with modified properties for specialized applications, such as medical imaging and biochemical studies.

Fluorinated analogs of amino acids are of significant interest, particularly in the development of tracers for positron emission tomography (PET). The synthesis of anti-1-amino-2-fluorocyclopentyl-1-carboxylic acid (2-FACPC), a fluorinated cycloleucine analog, has been reported for its potential in imaging brain tumors. openaccesspub.org One synthetic route starts from racemic 2-benzyloxycyclopentanone. openaccesspub.org A key step in the synthesis involves the creation of a cyclic sulfamidate intermediate, which is then subjected to fluorination to introduce the fluorine atom onto the cyclopentane ring. openaccesspub.org The radiolabeled version for PET imaging, anti-1-amino-2-[18F]fluorocyclopentyl-1-carboxylic acid, was synthesized with a 39% radiochemical yield from the corresponding cyclic sulfamidate precursor. openaccesspub.org The introduction of fluorine can significantly alter the biological properties of the parent molecule. biosyn.com

Glycosylated amino acids are important compounds for studying the Maillard reaction, a form of non-enzymatic browning that occurs between amino acids and reducing sugars. tandfonline.com The derivative D-fructose-cycloleucine is an example of such a conjugate, specifically an Amadori rearrangement product. nih.govnih.gov

The synthesis of this derivative follows the general pathway of the Maillard reaction. nih.gov It begins with the condensation of the amino group of cycloleucine with the carbonyl group of the open-chain form of D-fructose. nih.govnih.gov This reaction forms a reversible Schiff base, or N-glycosylamine. nih.gov Subsequently, the N-glycosylamine undergoes an acid- or base-catalyzed isomerization known as the Amadori rearrangement to form a stable 1-amino-1-deoxy-ketose—in this case, D-fructose-cycloleucine. nih.govtandfonline.com The resulting compound, which has been identified and studied in its tautomeric equilibrium in aqueous solution, is a stable ketoamine.

Derivative ClassExample CompoundKey Synthetic FeatureStarting Materials (Example)
Fluorinated Analoganti-1-amino-2-fluorocyclopentyl-1-carboxylic acidFluorination of a cyclic precursor2-Benzyloxycyclopentanone
Glycosylated DerivativeD-fructose-cycloleucineAmadori rearrangementCycloleucine, D-fructose

Incorporation into Peptide Structures for Conformational Studies

The incorporation of cycloleucine, a non-proteinogenic α-amino acid, into peptide chains serves as a powerful tool for studying and controlling peptide conformation. Due to the cyclic nature of its side chain, which links back to the α-carbon, cycloleucine introduces significant conformational constraints. This rigidity helps to lock the peptide backbone into a more defined geometry, reducing the conformational flexibility that is characteristic of linear peptides. nih.govnih.gov The study of such conformationally restricted peptides provides valuable insights into the relationship between a peptide's three-dimensional structure and its biological activity. nih.gov

The constrained nature of cycloleucine and its analogs can induce specific secondary structures, such as helices and turns. nih.gov By strategically placing these amino acids within a peptide sequence, researchers can stabilize desired conformations that may be essential for receptor binding or other molecular interactions. iupac.org The resulting peptides often exhibit increased potency, selectivity, and metabolic stability compared to their more flexible counterparts. nih.gov

A notable study investigated the conformational effects of a chiral cyclic α,α-disubstituted amino acid, a derivative of cycloleucine, when incorporated into oligopeptides composed of achiral α-aminoisobutyric acid (Aib) residues. nih.gov The researchers synthesized two such peptides and analyzed their structures in solution using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and in the solid state via X-ray crystallography. nih.gov The spectral data indicated that both peptides adopted predominantly helical structures in solution. nih.gov

The X-ray crystallographic analysis provided more detailed insight into the specific helical conformations adopted by the peptides, revealing the profound influence of the chiral cyclic residue's position on the resulting structure. nih.gov

Detailed Research Findings on the Conformational Effects of a Cycloleucine Analog in Peptides nih.gov
Peptide StructureAnalytical Techniques UsedKey Findings in SolutionKey Findings in Crystalline State
Cbz-[(S,S)-Ac(5)c(dOM)]-(Aib)4-OEtIR, 1H NMR, X-ray CrystallographyDominantly helical structureLeft-handed (M) 3(10)-helical structure
Cbz-(Aib)4-[(S,S)-Ac(5)c(dOM)]-OMeIR, 1H NMR, X-ray CrystallographyDominantly helical structureRight-handed (P) 3(10)-helical structure

Stereochemical Considerations in Cycloleucine Synthesis

A significant aspect of the molecular structure of cycloleucine (1-aminocyclopentanecarboxylic acid) is that its α-carbon is not a stereocenter. wikipedia.org This is because the α-carbon is bonded to two other carbon atoms of the cyclopentane ring, in addition to the amino and carboxyl groups. As there are not four different substituents attached to the α-carbon, it is achiral.

However, stereochemical considerations become critically important in the synthesis of derivatives of cycloleucine where substituents are introduced onto the cyclopentane ring. The spatial arrangement of these substituents can lead to the formation of various stereoisomers, including enantiomers and diastereomers. The specific stereochemistry of these derivatives can have a profound impact on their biological activity and their effects on peptide conformation. nih.gov

The synthesis of stereoisomerically pure cyclic amino acids often requires sophisticated asymmetric synthesis strategies. These methods aim to control the formation of new stereocenters in a predictable manner. Common approaches include the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful technique is stereoselective cyclization, where a chiral precursor is used to induce the formation of the cyclic structure with a specific stereochemistry. For instance, the highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids has been achieved using 1,3-dipolar cycloaddition, where the stereochemical outcome is dictated by the existing stereocenter. doi.org Similarly, the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid was accomplished from a single chiral starting material using a photochemical [2+2] cycloaddition as a key step to create the four-membered ring with a specific cis-configuration. researchgate.net These examples, while not directly on cycloleucine, illustrate the types of stereochemical control that are crucial when synthesizing substituted cyclic amino acids.

The determination of the absolute configuration of these synthesized stereoisomers is typically accomplished using techniques such as X-ray crystallography and various forms of NMR spectroscopy. nih.gov The development of stereoselective synthetic routes is essential for accessing specific stereoisomers of cycloleucine derivatives to investigate their unique properties and biological functions. doi.org

Structural Characterization and Analysis of Cycloleucine Hydrochloride Monohydrate

Crystallographic Studies

Crystallographic techniques, particularly single-crystal X-ray diffraction, have been instrumental in providing a precise atomic-level description of cycloleucine (B556858) hydrochloride monohydrate.

The crystal structure of 1-aminocyclopentane carboxylic acid monohydrate, the parent compound of cycloleucine hydrochloride monohydrate, was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. umich.eduresearchgate.net The unit cell parameters have been reported as:

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
MonoclinicP2₁/c11.246.2711.2297.6
Data from Mallikarjunan et al., 1972. umich.eduresearchgate.net

This analysis provides the fundamental framework for understanding the solid-state structure of the molecule.

A key finding from the crystallographic analysis of 1-aminocyclopentane carboxylic acid monohydrate is the disorder of the cyclopentane (B165970) ring. umich.edu Specifically, one of the carbon atoms of the ring occupies two alternative positions. This disorder results in the presence of two possible conformations for the cyclopentane ring, both of which are of the "envelope" type. umich.edu In this conformation, four of the carbon atoms are approximately coplanar, while the fifth is out of the plane, resembling a sealed envelope. This inherent flexibility and the existence of multiple low-energy conformations in the crystalline state are significant characteristics of the cycloleucine structure.

In the crystal lattice of amino acid hydrochloride monohydrates, a complex network of hydrogen bonds is crucial for stabilizing the structure. These interactions primarily involve the ammonium (B1175870) group (-NH₃⁺), the carboxyl group (-COOH), the chloride ion (Cl⁻), and the water molecule of hydration.

Generally, the ammonium group acts as a hydrogen bond donor, forming hydrogen bonds with the chloride ion and the oxygen atoms of the carboxyl groups and water molecules. The carboxyl group can act as both a hydrogen bond donor (from the hydroxyl proton) and an acceptor (at the carbonyl oxygen). The water molecule is also a key participant, acting as both a donor and an acceptor to bridge different components of the crystal lattice. In the case of this compound, it is expected that the N-H···Cl⁻, N-H···O(water), O-H(water)···O(carboxyl), and O-H(carboxyl)···Cl⁻ types of hydrogen bonds would be prominent. These interactions create a three-dimensional supramolecular architecture. youtube.comnih.govkhanacademy.org

Advanced Spectroscopic Characterization Techniques in Research

Beyond X-ray diffraction, various spectroscopic techniques are employed to study the structure and dynamics of cycloleucine and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is a powerful tool for elucidating the solution-state conformation and for confirming the covalent structure of the molecule. nih.govmdpi.com Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups, such as the amino and carboxyl groups, and can provide insights into hydrogen bonding interactions. nih.govmdpi.com Advanced techniques like Vibrational Circular Dichroism (VCD) have also been applied to study the conformation of peptides containing cycloleucine analogs, offering detailed information about their helical structures in solution.

Conformational Studies of Cycloleucine within Model Peptides

The incorporation of cycloleucine into peptide chains has significant consequences for the resulting peptide conformation. Due to the geminal disubstitution at the α-carbon, the conformational freedom of the peptide backbone is considerably restricted compared to peptides containing acyclic amino acids.

Studies on model peptides containing cycloleucine have shown that it strongly promotes the formation of specific secondary structures, such as β-turns and helical structures (e.g., 3₁₀-helices). nih.gov For instance, X-ray crystallographic analysis of peptides containing a chiral derivative of cycloleucine has revealed the induction of either left-handed or right-handed 3₁₀-helical structures depending on its position within the peptide sequence. nih.gov The constrained nature of the cyclopentane ring limits the accessible (φ, ψ) dihedral angles of the peptide backbone, thereby acting as a "conformation-directing" residue. This property is of great interest in the design of peptidomimetics with well-defined three-dimensional structures. nih.gov

Mechanistic Studies of Biochemical Action

Inhibition of Methylation Processes

Cycloleucine (B556858) is recognized as a specific inhibitor of methylation reactions that are fundamental to various cellular functions. medchemexpress.comlabnet.es Its primary mechanism involves the disruption of the synthesis and utilization of S-adenosylmethionine (SAM), the universal methyl group donor.

Cycloleucine functions as a specific inhibitor of methylation processes that are dependent on S-adenosylmethionine (SAM). medchemexpress.comlabnet.es By interfering with the synthesis of SAM, cycloleucine effectively reduces the intracellular pool of this critical methyl donor. nih.govnih.gov This depletion of SAM levels consequently hampers the multitude of transmethylation reactions essential for cellular homeostasis. nih.govnih.gov Studies in primary rat hepatocytes have demonstrated that cycloleucine treatment can lead to a significant, and in some cases, complete loss of detectable SAM. nih.gov This inhibitory action underscores the compound's capacity to broadly impact cellular functions that rely on SAM-dependent methylation.

Table 1: Effects of Cycloleucine on Ribosomal RNA Maturation

ProcessObservationReference
Preribosomal 45S RNA Synthesis Continues, but at a slightly reduced rate. nih.gov
rRNA Cleavage Pattern Not qualitatively modified; undermethylated 45S RNA is cleaved into species resembling normal processing. nih.gov
Degradation of rRNA Precursors No extensive or rapid degradation detected. nih.gov
Efficiency of rRNA Maturation Severely affected in quantitative terms; several stages are partially inhibited. nih.gov
Nuclear Intermediate Lifetimes Markedly increased, leading to an accumulation of undermethylated forms. nih.gov
Cytoplasmic Appearance of 28S RNA Severely inhibited (85-90% inhibition), suggesting high sensitivity of the final maturation stage. nih.gov

Cycloleucine has been shown to effectively block the methylation of viral RNA. In studies involving B77 avian sarcoma virus-infected chicken embryo cells, cycloleucine treatment resulted in a greater than 90% inhibition of internal N6-methyladenosine (m6A) methylations within the viral genome RNA. nih.gov Similarly, in B77 transformed chick embryo fibroblasts, cycloleucine blocks the formation of both m6A and the penultimate Gm in 38S RNA subunits by over 90% at a concentration of 40 mM over 24 hours. medchemexpress.com Interestingly, the 5'-terminal m7G methylation (cap 0) is less sensitive to inhibition by cycloleucine, suggesting a higher affinity of S-adenosylmethionine for the specific methyltransferase involved in that process. nih.gov These findings indicate that internal and penultimate ribose methylations are not essential for the synthesis and function of avian sarcoma virus RNA. nih.gov

Cycloleucine directly influences the levels of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA). researchgate.netuni.lu Studies on chicken primary myoblasts have demonstrated that cycloleucine treatment leads to a dose-dependent decrease in the total m6A level of the cells' RNA. researchgate.netuni.lu This reduction in m6A levels is a direct consequence of the inhibition of SAM-dependent methyltransferases. nih.govnih.gov The modulation of m6A by cycloleucine is a valuable tool for studying the role of this epigenetic mark in various biological processes, such as myogenesis, where it has been shown to depress myoblast proliferation and inhibit myotube formation. nih.govuni.lu

Table 2: Effect of Cycloleucine Concentration on Relative m6A Levels in Myoblast Cells

Cycloleucine ConcentrationOutcomeReference
0 mM (Control) Baseline m6A level. researchgate.net
10 mM Decreased m6A level compared to control. researchgate.net
20 mM Further decrease in m6A level. researchgate.net
30 mM Continual decrease in m6A level with increasing concentration. researchgate.net

Interaction with Amino Acid Metabolic Pathways

Cycloleucine's structural similarity to natural amino acids allows it to interact with and inhibit key enzymes involved in their metabolic pathways.

At the core of cycloleucine's biochemical action is its role as a competitive inhibitor of the enzyme ATP: L-methionine-S-adenosyl transferase (MAT). medchemexpress.comnih.govnih.gov MAT is the enzyme responsible for catalyzing the synthesis of S-adenosylmethionine (SAM) from ATP and methionine. nih.govnih.gov By competitively binding to MAT, cycloleucine effectively blocks the production of SAM, which is the principal biological methyl donor. nih.govnih.gov This in vitro inhibitory activity has been well-documented and forms the basis for its subsequent effects on methylation processes throughout the cell. medchemexpress.com The inhibition of MAT leads to reduced intracellular SAM concentrations, thereby impacting nucleic acid methylation, polyamine synthesis, and other SAM-dependent pathways. nih.govnih.gov

Table 3: Summary of Cycloleucine's Inhibition of MAT

EnzymeInhibitorMechanism of InhibitionConsequenceReference
ATP: L-Methionine-S-Adenosyl Transferase (MAT)CycloleucineCompetitiveReduced synthesis of S-Adenosylmethionine (SAM) medchemexpress.comnih.govnih.gov

Influence on the Methionine Salvage Pathway and SAM Levels

Cycloleucine, a non-metabolizable synthetic amino acid, significantly impacts the methionine salvage pathway and subsequently modulates the intracellular levels of S-adenosyl-L-methionine (SAM). cancer.gov SAM is a critical molecule that serves as the primary methyl group donor for the methylation of nucleic acids, proteins, and lipids, and is also a precursor for polyamine and glutathione (B108866) biosynthesis. nih.gov

The primary mechanism by which cycloleucine exerts its influence is through the competitive inhibition of the enzyme methionine adenosyltransferase (MAT). cancer.govnih.gov MAT catalyzes the synthesis of SAM from methionine and ATP. cancer.govnih.gov By inhibiting this enzyme, cycloleucine effectively disrupts the production of SAM. cancer.gov Furthermore, research indicates that cycloleucine also blocks the methionine salvage pathway by preventing the conversion of 5′-methylthioadenosine (a byproduct of polyamine synthesis) back into SAM. nih.govwikipedia.org

Studies in primary rat hepatocytes have demonstrated that treatment with cycloleucine leads to a significant reduction in intracellular SAM levels. nih.govnih.gov In hepatocytes with elevated levels of cytochrome P450 2E1 (CYP2E1), cycloleucine treatment depleted SAM to undetectable concentrations. nih.gov This depletion of SAM was also associated with a decrease in glutathione (GSH) levels, as SAM is a precursor for the trans-sulfuration pathway that produces cysteine for GSH synthesis. nih.govnih.gov The reduction in these hepatoprotective molecules potentiated oxidative stress and increased cytotoxicity and apoptosis. nih.govnih.gov

The inhibitory effect of cycloleucine on methylation processes has been utilized in various research contexts. For instance, it has been shown to inhibit the methylation level of RNA in different species and can depress myoblast cell proliferation and myotube formation by reducing N6-Methyladenosine (m6A) levels in myoblast cells. nih.gov

Table 1: Effect of Cycloleucine on SAM and GSH Levels in Rat Hepatocytes

Treatment GroupChange in SAM LevelsChange in GSH LevelsObserved OutcomeReference
Control Hepatocytes + CycloleucineDecreasedDecreasedModerate Cytotoxicity nih.gov, nih.gov
Pyrazole-Treated Hepatocytes (High CYP2E1) + CycloleucineDepleted to Undetectable LevelsSignificantly DecreasedPronounced Apoptosis and Cytotoxicity nih.gov, nih.gov

Receptor Antagonism

Cycloleucine functions as an antagonist at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor. cancer.govmedchemexpress.comambeed.com The NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its glycine modulatory site for full activation.

Cycloleucine acts as a competitive antagonist at this glycine site. cancer.govnih.gov Radioligand binding studies have confirmed this interaction, with a reported inhibition constant (Ki) of 600 μM. medchemexpress.comabmole.com In whole-cell voltage-clamp studies using cultured hippocampal neurons, cycloleucine was shown to cause a reversible, dose-dependent inhibition of NMDA-evoked inward currents. nih.gov The inhibitory effect of cycloleucine can be surmounted by increasing the concentration of glycine, which is characteristic of competitive antagonism. nih.gov For example, in the presence of 1 µM glycine, cycloleucine inhibited NMDA responses with an IC50 of 24 µM; this IC50 value increased to 1.4 mM when the glycine concentration was raised to 100 µM. nih.gov

However, the antagonism by cycloleucine may be complex. Research has shown that even at high concentrations, glycine could not completely reverse the blocking effect of cycloleucine (at concentrations ≤100 µM), suggesting a possible interaction with an additional site on the NMDA receptor-channel complex beyond simple competitive antagonism at the glycine site. nih.gov Despite this, cycloleucine's antagonism is selective, as it does not affect currents evoked by kainic acid or quisqualic acid at concentrations that inhibit NMDA responses. nih.gov Other studies have characterized cycloleucine as a very weak glycine antagonist. nih.gov

Table 2: Inhibitory Action of Cycloleucine on NMDA Receptor Responses

ParameterValueExperimental ConditionReference
Ki600 μMRadioligand binding assay medchemexpress.com, abmole.com
IC5024 μMInhibition of NMDA response with 1 μM glycine nih.gov
IC501.4 mMInhibition of NMDA response with 100 μM glycine nih.gov

Molecular and Cellular Biology Investigations

Cellular Effects Related to Methylation Inhibition

The inhibition of methylation by cycloleucine (B556858) significantly perturbs the normal biosynthesis and maturation of RNA. While the compound does not appear to halt RNA transcription outright, it severely impacts post-transcriptional processing. Studies on mammalian cells reveal that in the presence of cycloleucine, the synthesis of preribosomal 45S RNA continues, albeit at a slightly reduced rate. biorxiv.org However, the subsequent maturation process is markedly inefficient. biorxiv.org

Polyamines are crucial for cell growth and proliferation, and their synthesis utilizes aminopropyl groups derived from decarboxylated S-adenosylmethionine (SAM). nih.gov Given that cycloleucine inhibits MAT, the enzyme responsible for SAM synthesis, it is a logical precursor to investigate its effects on polyamine biosynthesis. nih.gov However, research indicates that the relationship is not straightforward.

In studies using L1210 cultured cells, treatment with cycloleucine at concentrations sufficient to inhibit cell growth and reduce SAM pools by approximately 50% did not result in a corresponding inhibition of polyamine biosynthesis. nih.gov This suggests that the antiproliferative effects of cycloleucine are more likely mediated through its disruption of other SAM-dependent processes, such as transmethylation reactions, rather than a direct depletion of the polyamine pool. nih.gov Therefore, while cycloleucine depletes the essential polyamine precursor SAM, this does not appear to be the primary mechanism by which it perturbs cell function, as the polyamine biosynthesis pathway itself is not significantly affected under these conditions. nih.gov

Effects on Specific Cell Types and Biological Processes

Myogenesis, the formation of muscle tissue, is a complex process involving the proliferation and differentiation of myoblasts. Cycloleucine has been identified as a potent inhibitor of this process. nih.govescholarship.org Its mechanism is linked to its function as a nucleic acid methylation inhibitor, particularly its ability to reduce the levels of N6-Methyladenosine (m⁶A) in RNA. nih.govnih.gov

In studies on poultry myoblasts, cycloleucine treatment was found to depress myoblast cell proliferation and inhibit their differentiation into myotubes. nih.govnih.gov This was accompanied by a dose-dependent decrease in the expression of key myogenic regulatory factors and marker genes. nih.gov For instance, the expression of MyoD, a master regulator of myogenesis, consistently decreases as the concentration of cycloleucine increases. nih.gov Similarly, the expression of c-Myc and Myomarker are also significantly reduced following treatment. nih.gov This inhibition of critical gene expression ultimately leads to a reduction in the formation of myosin heavy chain (MyHC), a contractile protein essential for myotube formation, thereby arresting muscle development. nih.gov

Table 1: Effect of Cycloleucine on Myogenic Marker Gene Expression An interactive table detailing the research findings on gene expression changes during myogenesis upon treatment with Cycloleucine hydrochloride monohydrate.

Gene Organism/Cell Type Cycloleucine Concentration Observed Effect Reference
MyoD Chicken Myoblasts 10-30 mM Dose-dependent decrease in mRNA expression nih.gov
c-Myc Chicken Myoblasts 10-30 mM Significant decrease in mRNA expression nih.gov
Myomarker Chicken Myoblasts 10-30 mM Significant decrease in mRNA expression nih.gov
MyHC Chicken Myoblasts 10-30 mM Inhibition of protein expression nih.gov

Adipogenesis is the cellular differentiation process by which preadipocytes mature into adipocytes, the primary cells of adipose tissue. This process is critical for the growth and modulation of fat tissue. Despite targeted searches for research investigating the effects of this compound on this specific biological process, no relevant studies detailing its role in adipogenesis or adipocyte growth modulation were found.

Impact on Porcine Oocyte and Embryo Development

Cycloleucine, a non-metabolizable amino acid analogue, demonstrates a significant negative regulatory role in the maturation of porcine oocytes and the subsequent development of embryos. nih.govresearchgate.net As a known inhibitor of RNA N6-methyladenosine (m⁶A) methylation, its application in research provides insights into the epigenetic regulation of these critical early-life stages. nih.govresearchgate.net

Studies have revealed that treating porcine oocytes with cycloleucine leads to a cascade of detrimental effects. nih.gov These include impaired expansion of cumulus cells, which are essential for oocyte development, and an increased production of mitochondrial reactive oxygen species (ROS). nih.gov The maturation process itself is delayed due to the disruption of spindle organization and proper chromosome alignment. nih.govresearchgate.net

Following parthenogenetic activation, cycloleucine treatment has been observed to halt embryo development at the 4-cell stage and contributes to the formation of low-quality blastocysts. nih.govresearchgate.net At a molecular level, cycloleucine decreases the levels of RNA m⁶A, as well as histone modifications H3K4me3 and H3K9me3. nih.govresearchgate.net Conversely, it increases the acetylation level of H4K16 during parthenogenetic embryonic development in pigs. nih.govresearchgate.net These findings underscore the critical role of methylation processes in oocyte maturation and early embryogenesis, which are significantly disrupted by cycloleucine. researchgate.net

Table 1: Effects of Cycloleucine on Porcine Oocyte and Embryo Development
ParameterObserved EffectReference
Cumulus Cell ExpansionImpaired nih.gov
Mitochondrial Reactive Oxygen Species (ROS)Increased Production nih.gov
Oocyte MaturationDelayed (disrupted spindle organization and chromosome alignment) nih.govresearchgate.net
Embryo DevelopmentHalted at 4-cell stage nih.govresearchgate.net
Blastocyst QualityLow nih.gov
RNA m⁶A LevelsDecreased nih.govresearchgate.net
Histone H3K4me3 & H3K9me3 LevelsDecreased nih.govresearchgate.net
Histone H4K16 AcetylationIncreased nih.govresearchgate.net

Influence on Lymphoid Organ Development (e.g., thymus and spleen)

Cycloleucine has been shown to exert a notable influence on the development and size of primary lymphoid organs. In mouse models, administration of cycloleucine was found to reduce the weights of both the thymus and the spleen. nih.gov This effect was most pronounced when cycloleucine was given to mice 24 hours after infection with Semliki Forest virus (SFV), but was also observed in uninfected control mice. nih.gov The reduction in organ weight in the thymus progresses to thymus atrophy, which leads to the abolition of thymus-dependent immune responses. nih.gov

Induction of Cell Apoptosis in Specific Cellular Contexts

Research has indicated that cycloleucine can play a role in promoting cell apoptosis under specific conditions. In a study involving primary rat hepatocytes, cycloleucine was used to lower the levels of S-adenosylmethionine (SAM). wikipedia.org When cycloleucine treatment was combined with elevated levels of cytochrome P450 2E1 (CYP2E1) and the consequently lower SAM levels, a notable increase in cell apoptosis was observed compared to control hepatocytes. wikipedia.org This suggests that cycloleucine's ability to inhibit methylation can potentiate toxicity and trigger apoptotic pathways in specific cellular environments, such as those with altered metabolic and enzymatic profiles. wikipedia.org

Amino Acid Transport System Interactions

Inhibition of Specific Amino Acid Transport Systems (e.g., System-L)

Cycloleucine is a recognized inhibitor of several amino acid transport systems. Its influence is not limited to a single transporter but extends across multiple systems responsible for neutral amino acid uptake. nih.gov Research on cultured human fibroblasts has demonstrated that cycloleucine effectively inhibits the high-affinity transport systems A, ASC, and L. nih.gov The presence of cycloleucine caused the high-affinity uptake mechanisms for amino acids like L-alanine and L-leucine to become undetectable. nih.gov While it is a known inhibitor of System L, it is also considered a transportable substrate for this system, meaning it can facilitate transporter turnover. drugbank.com

Studies on Intracellular Amino Acid Accumulation in Human Diploid Fibroblasts

In studies using human diploid fibroblasts, cycloleucine has been shown to significantly inhibit the intracellular accumulation of certain amino acids. nih.govnih.gov This inhibitory effect is particularly pronounced for the accumulation of alpha-alanine, serine, and proline. nih.gov The percentage of inhibition for these amino acids was found to be approximately the same. nih.gov Lysine accumulation was less affected by cycloleucine, though its transport rate is generally slower than that of neutral amino acids. nih.gov Kinetic analysis revealed that in the presence of cycloleucine, the heterogeneous uptake of amino acids like L-alanine, L-proline, and L-leucine, which normally involves both high and low-affinity systems, disappears because the high-affinity systems are no longer detectable. nih.gov

Table 2: Inhibition of Amino Acid Accumulation by Cycloleucine in Human Diploid Fibroblasts
Amino AcidLevel of InhibitionMechanismReference
alpha-AlanineSignificantInhibition of high-affinity transport system nih.govnih.gov
SerineSignificantGeneral inhibition of neutral amino acid transport nih.gov
ProlineSignificantInhibition of high-affinity transport system nih.govnih.gov
L-LeucineSignificantInhibition of high-affinity transport system (System L) nih.gov
LysineLess Affected- nih.gov

Renal Tubular Reabsorption and Competitive Inhibition of Amino Acid Transport in Animal Models

In vivo studies using microperfusion of single proximal tubules in the rat kidney have provided detailed insights into cycloleucine's interaction with renal amino acid transport. nih.gov These experiments show that cycloleucine itself is rapidly reabsorbed in a manner that is saturable and can be inhibited by oligomycin. nih.gov

Crucially, cycloleucine acts as a competitive inhibitor for the tubular reabsorption of other amino acids. nih.gov It has been shown to inhibit the reabsorption of the dibasic amino acid L-arginine, as well as the neutral amino acids glycine (B1666218) and L-phenylalanine. nih.gov Mutual, reciprocal inhibition was observed specifically with L-phenylalanine, suggesting they share a common transport mechanism. nih.gov These results indicate that cycloleucine is reabsorbed by the same mechanism that transports L-phenylalanine, but not by the system shared by dibasic amino acids like L-arginine. nih.gov This inhibitory action on amino acid transport has been confirmed in both human and rat kidney cortex slices. nih.govnih.gov

Table 3: Cycloleucine's Effect on Renal Tubular Reabsorption in Rat Models
ProcessFindingReference
Cycloleucine ReabsorptionRapid, saturable, and inhibited by oligomycin nih.gov
Inhibition of L-arginine ReabsorptionYes nih.gov
Inhibition of Glycine ReabsorptionYes nih.gov
Inhibition of L-phenylalanine ReabsorptionYes (mutual reciprocal inhibition) nih.gov

Biochemical Abnormalities in Vivo Models Resembling Aminoacidurias

The administration of cycloleucine to in vivo models, particularly rats, has been shown to induce significant biochemical changes that closely mimic human aminoacidurias, most notably cystinuria-lysinuria. nih.gov This experimental model has proven invaluable for investigating the physiological mechanisms underlying these genetic disorders. The primary abnormality observed is a marked increase in the urinary excretion of specific amino acids, a condition resulting from the inhibitory effects of cycloleucine on their renal and intestinal transport.

Research using rat models has demonstrated that cycloleucine competitively inhibits the transport systems responsible for the reabsorption of dibasic amino acids and cystine in the renal tubules. nih.gov This leads to a state of hyperexcretion of these amino acids, a hallmark of cystinuria. nih.gov The effect of cycloleucine is not limited to dibasic amino acids and cystine; it also impairs the transport of several neutral amino acids.

Studies involving microperfusion of single proximal tubules in rats have revealed that cycloleucine inhibits the tubular reabsorption of L-arginine, glycine, and L-phenylalanine. nih.gov Interestingly, mutual reciprocal inhibition was observed only with L-phenylalanine and possibly glycine, suggesting a shared transport mechanism. nih.gov This indicates that cycloleucine interacts with multiple amino acid transport systems.

Further investigations using intestinal sacs and renal cortex slices from rats have elucidated the differential effects of cycloleucine on amino acid influx and efflux. The presence of cycloleucine was found to increase the leakage of [14C]cycloleucine, [14C]lysine, and [35S]cystine from intestinal tissue. nih.gov A similar effect was observed in kidney cortex slices for cycloleucine and lysine, but cystine efflux was inhibited by cycloleucine and lysine. nih.gov These findings suggest that in cycloleucine-treated rats, renal transport is impaired at the brush border membrane for cystine and at both the luminal and antiluminal membranes for dibasic amino acids. nih.gov

The inhibitory effect of cycloleucine on amino acid transport has also been demonstrated in vitro using human diploid fibroblasts. In this model, cycloleucine significantly inhibited the accumulation of alpha-alanine, serine, and proline. nih.gov Lysine accumulation was less affected, which aligns with findings in rat kidney slices. nih.gov

The following tables summarize the key research findings on the biochemical abnormalities induced by cycloleucine in in vivo and in vitro models, highlighting its role in creating experimental models of aminoacidurias.

Table 1: Effect of Cycloleucine on Amino Acid Transport in Rat Kidney

Amino AcidEffect on Renal ReabsorptionStudy ModelReference
L-ArginineInhibitedProximal convoluted tubules nih.govnih.gov
L-LysineInhibitedProximal convoluted tubules nih.gov
CystineInhibitedProximal convoluted tubules nih.gov
GlycineInhibitedProximal convoluted tubules nih.gov
L-PhenylalanineInhibitedProximal convoluted tubules nih.gov
L-ValineNo significant impairmentProximal convoluted tubules nih.gov

Table 2: Effect of Cycloleucine on Amino Acid Transport in Rat Intestine

Amino AcidEffect on Transport/Accumulation (Mucosal Side)Study ModelReference
L-CystineDecreased transfer and accumulationEverted intestinal sacs nih.gov
L-ValineDecreased transfer and accumulationEverted intestinal sacs nih.gov
L-LysineInhibited transport (non-competitive)Everted intestinal sacs nih.gov

Table 3: Effect of Cycloleucine on Amino Acid Accumulation in Human Diploid Fibroblasts

Amino AcidEffect on Intracellular AccumulationReference
alpha-AlanineSignificantly inhibited nih.gov
SerineSignificantly inhibited nih.gov
ProlineSignificantly inhibited nih.gov
LysineLess affected nih.gov

Enzyme Inhibition Studies of Cycloleucine Hydrochloride Monohydrate

Inhibitory Kinetics and Specificity (e.g., K_i values)

Cycloleucine (B556858) exhibits inhibitory activity against several key enzymes and transport systems, primarily by acting as a competitive antagonist. Its specificity is directed towards enzymes and transporters involved in amino acid metabolism and transport.

One of the well-characterized inhibitory actions of cycloleucine is on enzymes involved in methylation reactions. It acts as a competitive inhibitor of ATP: L-methionine-S-adenosyl transferase in vitro. medchemexpress.com This enzyme is critical for the synthesis of S-adenosyl methionine (SAM), the primary methyl group donor in numerous biological reactions. By inhibiting this enzyme, cycloleucine effectively reduces the cellular pool of SAM, thereby impeding methylation processes. wikipedia.orgnih.gov

Cycloleucine also functions as an antagonist at the glycine (B1666218) binding site of the NMDA receptor, a key player in neurotransmission. Studies have determined its inhibition constant (K_i) for the NMDA receptor-associated glycine receptor to be 600 μM. medchemexpress.com The inhibition constant, K_i, represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity to the enzyme. ebmconsult.comsciencesnail.com

Furthermore, cycloleucine demonstrates significant inhibitory effects on amino acid transport systems. Research on cultured human fibroblasts has shown that cycloleucine affects the high-affinity uptake systems for several neutral amino acids. nih.gov It was observed that the presence of 5 mM cycloleucine caused the high-affinity transport systems for L-alanine, L-leucine, and L-proline to become undetectable. nih.gov This indicates a broad, non-specific inhibition of neutral amino acid transport systems A, ASC, and L. nih.gov Studies on human diploid fibroblasts also confirmed that cycloleucine significantly inhibits the accumulation of alpha-alanine, serine, and proline. nih.gov

The table below summarizes the known inhibitory kinetic data for cycloleucine.

Target Enzyme/ReceptorType of InhibitionK_i ValueCell/System
NMDA Receptor Associated Glycine ReceptorAntagonist600 μM---
ATP: L-methionine-S-adenosyl transferaseCompetitive InhibitorNot specifiedIn vitro
High-affinity amino acid transport systems (A, ASC, L)InhibitorNot applicableCultured human fibroblasts

Structure-Activity Relationship (SAR) of Cycloleucine as an Enzyme Inhibitor

The inhibitory capacity of cycloleucine is intrinsically linked to its chemical structure, 1-aminocyclopentane-1-carboxylic acid. wikipedia.org The structure-activity relationship (SAR) of cycloleucine as an enzyme inhibitor is primarily dictated by its nature as an α,α-disubstituted, non-proteinogenic amino acid. wikipedia.orgchemrxiv.org

Key structural features contributing to its activity include:

Cyclopentane (B165970) Ring: The rigid cyclopentane ring restricts the conformational flexibility of the molecule. This fixed conformation allows it to fit into the active sites of certain enzymes that bind natural amino acids like leucine (B10760876) or methionine, but its inability to undergo subsequent catalytic steps leads to inhibition.

α,α-Disubstitution: The α-carbon of cycloleucine is part of the cyclopentane ring, making it a quaternary carbon. This α,α-disubstituted nature prevents its peptide bond formation and metabolism by enzymes that typically process standard amino acids, contributing to its stability and persistence as an inhibitor. chemrxiv.org

Amino and Carboxyl Groups: The presence of the amino and carboxyl groups attached to the same carbon atom mimics the basic structure of a natural α-amino acid, allowing it to be recognized and bound by the active sites of target enzymes and transporters. chemrxiv.orgmdpi.com

The SAR of enzyme inhibitors is a critical area of study in drug discovery, aiming to optimize potency and selectivity by modifying chemical structures. researchgate.netmdpi.com In the context of aminoacyl-tRNA synthetase (aaRS) inhibitors, for instance, specific structural modifications can lead to highly selective agents. rsc.orgmdpi.comnih.gov While extensive SAR studies modifying the cycloleucine scaffold are not widely reported in the provided context, its fundamental structure serves as a template demonstrating that rigid, non-metabolizable amino acid analogs can be effective enzyme inhibitors.

Cycloleucine as a Probe for Defining Metabolic Pathways

Due to its specific inhibitory actions, cycloleucine has proven to be a valuable chemical tool for dissecting and understanding complex metabolic pathways. wikipedia.orgnih.gov By blocking a particular step in a pathway, researchers can observe the downstream consequences and infer the function of the inhibited enzyme or process.

A primary application of cycloleucine is in the study of methylation-dependent pathways. As an inhibitor of SAM synthesis, it effectively lowers intracellular SAM levels. wikipedia.org This has been exploited in various experimental models:

Methionine Salvage Pathway: In rat hepatocytes, cycloleucine was used to demonstrate its ability to inhibit the conversion of 5′-methylthioadenosine to SAM, helping to define the components and regulation of the methionine salvage pathway. wikipedia.org

RNA Methylation and Myogenesis: Cycloleucine has been used to investigate the role of N6-methyladenosine (m6A), a common RNA modification, in cellular processes. By treating chicken primary myoblasts with cycloleucine, researchers could decrease m6A levels and observe the subsequent negative regulation of myogenesis, identifying key genes like MyoD and c-Myc involved in the process. nih.gov

Adipogenesis: Similarly, cycloleucine treatment of porcine adipocytes blocked methylation and increased adipocyte growth, highlighting the role of m6A demethylation in adipogenesis. wikipedia.org

Cycloleucine is also instrumental in characterizing amino acid transport systems. By observing which amino acids' uptake is inhibited by cycloleucine, researchers can classify and understand the specificity of different transporters. nih.govnih.gov This has implications for understanding diseases of amino acid metabolism, such as phenylketonuria, where modulating amino acid transport could be a therapeutic strategy. jci.org

Broader Implications for Enzyme-Targeted Research

The study of cycloleucine and its inhibitory effects has broader implications for the field of enzyme-targeted research and drug development. drugtargetreview.commdpi.com

Amino Acid Analogs as Therapeutics: Cycloleucine serves as a proof-of-concept for the design of amino acid analogs as therapeutic agents. Its ability to inhibit amino acid transport and metabolism is relevant to conditions where these processes are dysregulated, such as in certain cancers or metabolic disorders like maple syrup urine disease and tyrosinemia. jci.orgnih.gov

Targeting Aminoacyl-tRNA Synthetases: The general principle of using amino acid mimics to inhibit enzymes is highly relevant to the development of antibiotics and other anti-infective agents. Aminoacyl-tRNA synthetases (aaRSs), which are essential for protein synthesis, are a major target for such inhibitors. mdpi.comnih.govrsc.org The development of inhibitors that exploit structural differences between microbial and human aaRSs is a promising avenue for creating selective antimicrobial drugs. rsc.org

Probing Cellular Signaling: As demonstrated by its use in studying m6A methylation, cycloleucine can be a tool to unravel complex cell-signaling networks. nih.gov The ability to chemically regulate enzymatic activity allows for the controlled study of signaling pathways implicated in a wide range of diseases, potentially revealing new drug targets. drugtargetreview.com

Functional Metabolomics: The use of small molecule inhibitors like cycloleucine is a cornerstone of functional metabolomics. nih.gov By perturbing a metabolic network with a specific inhibitor and analyzing the resulting changes in metabolite levels, scientists can assign functions to previously uncharacterized enzymes and gain a deeper understanding of metabolic regulation in both health and disease. nih.gov

Transport and Metabolism in Research Models

Non-Metabolizable Character in Biological Systems

Cycloleucine (B556858), or 1-aminocyclopentanecarboxylic acid (ACPC), is a synthetic, non-proteinogenic amino acid analog. nih.govwikipedia.org A key characteristic extensively documented in biochemical research is its nature as a non-metabolizable compound within biological systems. nih.govwikipedia.orgnih.gov Unlike natural amino acids, cycloleucine is not incorporated into proteins and appears to remain biochemically inert inside cells. This stability makes it a valuable tool for studying amino acid transport and the effects of inhibiting methylation processes, as it is not broken down or altered by cellular metabolic pathways. nih.govwikipedia.org

Its primary mechanism of action involves the specific and reversible inhibition of nucleic acid methylation by competitively inhibiting the enzyme S-adenosylmethionine (SAM) synthetase (methionine adenosyltransferase). cdnsciencepub.com This leads to a reduction in the synthesis of SAM, a universal methyl group donor, thereby disrupting the methylation of RNA and, to a lesser extent, DNA. cdnsciencepub.com Studies in various models, including virally transformed chick embryo fibroblasts and porcine adipocytes, have confirmed its ability to block methylation processes. wikipedia.org Despite these potent inhibitory effects, the compound itself is not consumed or chemically changed by these interactions, underscoring its non-metabolizable character.

Systemic and Cellular Transport Mechanisms in Animal Models

The transport of cycloleucine across biological membranes has been investigated in several animal models, revealing complex, carrier-mediated systems.

In the rat kidney, cycloleucine is rapidly reabsorbed in the proximal tubules. nih.gov This reabsorption process is saturable, indicating the involvement of a limited number of transport proteins. nih.gov The transport can be inhibited by oligomycin, suggesting a dependence on cellular energy. nih.gov Further studies showed that cycloleucine's reabsorption is handled by a mechanism that also transports L-phenylalanine, but not by the system shared by dibasic amino acids like L-arginine. nih.gov

Research using the small intestine of the killifish (Fundulus heteroclitus) partitioned cycloleucine transport into three distinct pathways: one non-mediated and two separate, sodium-dependent mediated pathways. nih.gov Both mediated transport systems were inhibited by other neutral amino acids, though with different specificities, confirming the existence of distinct carrier proteins. nih.gov

Studies on equine cecal mucosa incubated in vitro demonstrated that cycloleucine can be accumulated against a concentration gradient. unav.edu The transport was significantly more active on the serosal (blood-facing) surface compared to the mucosal (lumen-facing) surface, suggesting that the primary role of this transport system is to absorb nutrients from the blood for the needs of the crypt cells, rather than from the intestinal lumen. unav.edu This accumulation was also found to be dependent on the presence of sodium ions and aerobic conditions. unav.edu

The following table summarizes the kinetic parameters of the two mediated transport pathways identified in the killifish small intestine.

Transport ComponentApparent Kt (mM)Apparent Vmax (pmol/mg tissue per 3 min)Characteristics
Component 1 0.0333Inhibited by all neutral amino acids tested; Na+ dependent
Component 2 0.1228Inhibited by α-aminocarboxylic acids (not β-alanine or taurine); Na+ dependent

Data sourced from studies on killifish small intestine slices. nih.gov

Residence Time and Distribution in Preclinical Models

The distribution and residence time of cycloleucine are influenced by its transport characteristics and its inability to be metabolized. Following intravenous injection in rhesus monkeys, cycloleucine is widely distributed throughout the body. umich.edu An initial high concentration is observed in the liver, which then decreases to blood levels within 24 hours. umich.edu The pancreas also shows an elevated concentration of the compound shortly after administration, though to a lesser extent than the liver. umich.edu After 24 hours, cycloleucine is found to be uniformly present in all tissues studied. umich.edu This broad but differential distribution highlights tissue-specific transport and accumulation.

In mice, cycloleucine has been observed to reduce the weight of the thymus and spleen, indicating its distribution to and effect on these lymphoid organs. nih.gov Furthermore, its potential as a tumor-localizing agent has been noted in studies with hepatoma-bearing rats, suggesting preferential accumulation in cancerous tissues compared to some healthy tissues. nih.gov

The following table details the tissue distribution of 1-aminocyclopentanecarboxylic acid (ACPC) in rhesus monkeys at various time points after intravenous injection.

Time After InjectionPancreas/Blood RatioLiver/Blood RatioKidney/Blood RatioMuscle/Blood Ratio
30 minutes 3.211.21.81.0
1 hour 2.56.51.41.0
2 hours 1.94.81.21.0
4 hours 1.53.11.11.0
24 hours 1.01.01.01.0

Data represents the ratio of the concentration of ACPC in the specified tissue to the concentration in the blood. umich.edu

Computational and Theoretical Investigations

Molecular Modeling of Cycloleucine (B556858) Interactions with Biological Targets

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a small molecule, or ligand, interacts with a biological macromolecule, such as a protein or nucleic acid. nih.gov For cycloleucine, these studies are crucial for understanding its mechanism of action as an inhibitor of various biological systems. drugbank.comnih.gov

Ligand-receptor docking is a computational method that predicts the preferred orientation and binding affinity of a molecule when it binds to a receptor. nih.gov The process involves a search algorithm, which generates numerous possible binding poses of the ligand within the receptor's active site, and a scoring function, which evaluates and ranks these poses to identify the most stable complex. nih.gov

While specific, detailed docking studies for cycloleucine hydrochloride monohydrate are not widely published in the provided results, the methodology can be applied to its known biological targets. For instance, cycloleucine is a known antagonist of the NMDA receptor, specifically at the glycine (B1666218) binding site. drugbank.commedchemexpress.com A docking simulation would model the three-dimensional structure of the NMDA receptor's glycine site and predict how cycloleucine fits into this pocket. The results would highlight key intermolecular interactions, such as hydrogen bonds between cycloleucine's amino and carboxyl groups and receptor site residues, that anchor it in place, explaining its inhibitory action. medchemexpress.com Docking can also be used to compare the binding of cycloleucine to that of the natural ligand, glycine, providing a structural basis for its competitive antagonism. drugbank.com

Another key target is the amino acid transport system. nih.gov Docking studies could elucidate how cycloleucine interacts with the binding pockets of transporters like the L, A, and ASC systems, helping to explain its ability to inhibit the uptake of other amino acids. nih.gov In such studies, protein flexibility, where side chains in the binding site are allowed to move, can be crucial for accurately predicting the binding mode, as the receptor may undergo conformational changes to accommodate the ligand. duke.edu

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, offering insights that static docking models cannot. easychair.org By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and interactions of a ligand and its receptor over time, revealing the stability of the binding pose, the role of solvent molecules, and conformational changes induced by binding. easychair.orgnih.gov

An MD simulation of a cycloleucine-NMDA receptor complex, for example, would start with a high-ranking pose from a docking study. The simulation would place this complex in a virtual box of water molecules and ions to mimic physiological conditions and then calculate the trajectory of every atom over a set period. mdpi.comtwgrid.org Analysis of this trajectory could:

Assess Binding Stability: Determine if the initial docked pose is stable or if cycloleucine shifts to a different, more favorable position.

Characterize Water's Role: Identify if specific water molecules mediate the interaction between cycloleucine and the receptor by forming hydrogen bond bridges. easychair.org

Analyze Conformational Changes: Observe how the receptor's structure adapts and fluctuates in the presence of the bound cycloleucine. easychair.org

Such simulations are computationally intensive but are invaluable for achieving a deeper understanding of the binding mechanism at an atomic level. easychair.orgtwgrid.org The choice of force field—a set of parameters describing the potential energy of the system—is critical for the accuracy of the simulation. mdpi.comtwgrid.org

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are used to investigate the electronic properties of molecules, such as charge distribution, molecular orbital energies, and reactivity. nih.govrsc.org These methods solve approximations of the Schrödinger equation to describe the behavior of electrons within a molecule. For cycloleucine, understanding its electronic structure is fundamental to explaining its chemical behavior and intermolecular interactions.

Key properties that can be calculated include:

Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface reveals regions that are electron-rich (negative) or electron-poor (positive). For cycloleucine, this would show negative potential around the carboxyl group and positive potential near the amino group, highlighting their roles in forming electrostatic interactions and hydrogen bonds.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energies and shapes of these orbitals can indicate how cycloleucine might participate in chemical reactions or charge-transfer interactions with a receptor.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the polarity of bonds and providing input for the force fields used in molecular dynamics simulations.

While specific quantum chemical studies on cycloleucine were not detailed in the search results, these standard computational chemistry techniques are essential for building accurate models for higher-level simulations like MD and for rationalizing the molecule's interaction with its biological targets. nih.gov

Analysis of Intermolecular Interactions in Cycloleucine Systems

The binding of cycloleucine to its biological targets is governed by a combination of non-covalent intermolecular interactions. youtube.com The strength and nature of these interactions determine the specificity and affinity of the binding. nih.gov The structure of cycloleucine—a cyclic amino acid—allows for several types of interactions:

Hydrogen Bonding: The primary amino (-NH2) and carboxylic acid (-COOH) groups are classic hydrogen bond donors and acceptors. These groups are critical for recognition at the active sites of amino acid transporters and the NMDA receptor's glycine site.

Electrostatic (Ionic) Interactions: In its zwitterionic form, cycloleucine possesses a formal positive charge on the ammonium (B1175870) group (-NH3+) and a negative charge on the carboxylate group (-COO-). These charges can form strong salt bridges with oppositely charged residues in a receptor binding pocket.

Table 1: Summary of Computational Methods and Their Application to Cycloleucine

Computational MethodKey Application for CycloleucineInformation GainedRelevant Biological Targets
Ligand-Receptor Docking Predicting binding orientation and affinity.Preferred binding pose, key interacting residues, basis for competitive antagonism.NMDA Receptor, Amino Acid Transporters (A, ASC, L systems). drugbank.comnih.govmedchemexpress.com
Molecular Dynamics (MD) Simulation Analyzing the dynamic behavior of the cycloleucine-target complex.Binding stability, role of water molecules, induced conformational changes. easychair.orgNMDA Receptor, Amino Acid Transporters. drugbank.comnih.gov
Quantum Chemical Calculations Determining electronic properties.Charge distribution, orbital energies, chemical reactivity, parameters for MD force fields. nih.govNot target-specific; relates to the intrinsic properties of the molecule.
Intermolecular Interaction Analysis Deconstructing the forces driving binding.Energetic contribution of hydrogen bonds, ionic interactions, and hydrophobic effects. nih.govAll biological targets.
Conformational Energy Landscape Analysis Mapping stable molecular shapes and the energy barriers between them.Identification of low-energy conformers, understanding molecular flexibility. frontiersin.orgnih.govNot target-specific; relates to intrinsic properties of cycloleucine and its derivatives.

Conformational Energy Landscapes of Cycloleucine Derivatives

A molecule's function is intrinsically linked to its three-dimensional shape or conformation. Most molecules are not static but can exist in an ensemble of different conformations. A conformational energy landscape is a map that plots the energy of a molecule as a function of its geometry, revealing the most stable, low-energy states (valleys) and the energy barriers that must be overcome to transition between them (hills). nih.govresearchgate.net

For cycloleucine, the cyclopentane (B165970) ring significantly restricts its conformational freedom compared to its linear counterpart, leucine (B10760876). The primary sources of flexibility would be the rotation around the C-C bond connecting the carboxyl group and the C-N bond of the amino group. The energy landscape of cycloleucine itself would therefore be relatively simple, characterized by a few deep energy minima corresponding to the preferred orientations of these functional groups. nih.gov

Studying the conformational energy landscapes of derivatives of cycloleucine is crucial for drug design. Modifying the structure—for example, by adding substituents to the ring or functional groups—can dramatically alter the energy landscape. frontiersin.org This alteration can:

Pre-organize the molecule: A derivative might be designed to favor a conformation that is optimal for binding to a specific target, thereby increasing affinity and specificity.

Introduce new interactions: New functional groups can create new possibilities for hydrogen bonding or other interactions.

Change physical properties: Modifications can alter solubility and other properties relevant to its behavior as a potential therapeutic agent.

Computational techniques like metadynamics can be used to efficiently explore the conformational space and construct these energy landscapes, providing a powerful tool for the rational design of novel cycloleucine derivatives with enhanced or modified biological activity. nih.gov

Advanced Analytical Methodologies for Cycloleucine Hydrochloride Monohydrate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of amino acids like cycloleucine (B556858), enabling their separation from complex mixtures. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and ion-exchange chromatography (IEC) are particularly prominent in this field.

Since most amino acids, including cycloleucine, lack a strong chromophore, they are not readily detectable by UV-Vis or fluorescence detectors used in HPLC and UPLC systems. axionlabs.comlcms.cz To overcome this limitation, a pre-column derivatization step is employed. This involves reacting the amino acid with a derivatizing agent to form a product that is highly responsive to the detector. mdpi.comshimadzu.com

Common derivatizing reagents for amino acids include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). shimadzu.comaxionlabs.com OPA reacts with primary amines to form fluorescent isoindoles, while FMOC reacts with both primary and secondary amines to yield fluorescent adducts. mdpi.com The use of both OPA and FMOC in a derivatization scheme allows for the comprehensive analysis of all amino acids. mdpi.com

The derivatization process can be automated within modern HPLC and UPLC autosamplers, which significantly improves reproducibility and throughput by ensuring consistent reaction times for all samples. axionlabs.comnih.gov This automated "just-in-time" derivatization minimizes sample degradation and reduces manual labor. mdpi.comshimadzu.com UPLC systems, with their smaller particle size columns (e.g., 1.6-1.7 µm), offer faster analysis times and improved resolution compared to traditional HPLC. nih.govnih.gov For instance, a UPLC method can reduce the chromatographic run time to a fraction of that required by an HPLC method for amino acid analysis. nih.gov

Table 1: Comparison of HPLC and UPLC in Amino Acid Analysis

Feature High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on the partitioning of analytes between a stationary phase and a liquid mobile phase at high pressure. A type of HPLC that uses smaller particle size columns (sub-2 µm) for higher resolution and faster analysis.
Derivatization Pre-column derivatization with agents like OPA and FMOC is common to enhance detection. shimadzu.comaxionlabs.com Pre-column derivatization is also employed, often with automated systems for improved efficiency. nih.gov
Run Time Longer chromatographic run times. Significantly shorter run times compared to HPLC. nih.gov
Resolution Good resolution. Higher resolution and peak capacity.

| Sensitivity | Dependent on the detector and derivatization agent. | Generally higher sensitivity due to sharper peaks. nih.gov |

Ion-exchange chromatography (IEC) is a powerful technique that separates molecules based on their net charge. gsconlinepress.comyoutube.com In the context of amino acid analysis, cation-exchange chromatography is frequently used. bio-rad.com The stationary phase consists of a resin with negatively charged functional groups. At a specific pH, amino acids will carry a net positive, negative, or neutral charge. When a sample is loaded onto the column, the positively charged amino acids will bind to the negatively charged resin. bio-rad.com

Separation is achieved by altering the pH or the ionic strength of the mobile phase. A gradual increase in the salt concentration of the eluent will cause the bound amino acids to detach from the resin in order of their net charge, with weakly bound molecules eluting first. bio-rad.com

Following separation by IEC, the eluted amino acids are derivatized post-column before they enter the detector. A common post-column derivatization reagent is ninhydrin. nih.gov Ninhydrin reacts with most amino acids to produce a deep purple-colored compound known as Ruhemann's purple, which can be detected photometrically at 570 nm. This method is highly reproducible and has been a standard for amino acid analysis for many years.

Mass Spectrometry Approaches

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the analysis of cycloleucine. It is often coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC).

Selected ion monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances sensitivity by monitoring only a few specific m/z (mass-to-charge ratio) values corresponding to the analyte of interest, rather than scanning the entire mass spectrum. wikipedia.orgvolatileanalysis.com This targeted approach reduces noise and improves the signal-to-noise ratio, allowing for the detection and quantification of very low abundance analytes. epa.gov

For the analysis of cycloleucine by GC-MS, it must first be derivatized to increase its volatility. A common derivatization procedure is silylation, which can produce derivatives like Cycloleucine 2TMS (bis-trimethylsilyl). In a GC-MS method operating in SIM mode, the mass spectrometer would be set to monitor the characteristic ions of the Cycloleucine 2TMS derivative. This allows for highly specific and sensitive quantification, even in complex biological matrices. researchgate.net The use of SIM is particularly advantageous when the fragmentation pattern of the derivatized analyte is known. volatileanalysis.com

Table 2: Principles of Selected Ion Monitoring (SIM)

Aspect Description
Mode of Operation The mass spectrometer is set to detect only a limited range of mass-to-charge (m/z) ratios corresponding to the target analyte. wikipedia.org
Sensitivity Significantly increased compared to full-scan mode due to reduced noise and longer dwell times on the selected ions. epa.gov
Selectivity High, as it focuses on specific ions characteristic of the compound of interest.

| Application | Ideal for targeted quantification of known compounds, such as derivatized cycloleucine, in complex samples. volatileanalysis.com |

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. jfda-online.com Since amino acids like cycloleucine are non-volatile, they require chemical derivatization prior to GC-MS analysis. jfda-online.comresearchgate.net This process converts the polar functional groups (amine and carboxylic acid) into less polar and more volatile derivatives. jfda-online.com

A typical derivatization for GC-MS analysis of amino acids is a two-step process involving oximation followed by silylation. researchgate.net Oximation converts the carbonyl group, and silylation of hydroxyl, sulfhydryl, and amino groups with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) produces volatile trimethylsilyl (B98337) (TMS) derivatives. researchgate.net Cycloleucine can also serve as an internal standard in metabolomic studies using GC-MS, where it undergoes the same derivatization process as the target analytes. researchgate.net The comparison of different derivatization methods and chiral columns in GC-MS can also allow for the separation and quantification of amino acid enantiomers. nih.gov

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods are based on the principle that chemical compounds absorb light at specific wavelengths. While cycloleucine itself does not have a strong chromophore for direct UV-Vis spectrophotometric analysis, it can be quantified after a chemical reaction that produces a colored product. nih.gov

For instance, a spectrophotometric assay can be developed based on the interaction of the amino acid with a chromogenic agent. nih.gov The intensity of the color produced, measured by a spectrophotometer at the wavelength of maximum absorbance, is directly proportional to the concentration of the amino acid. The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure the accuracy and reproducibility of the assay. nih.gov While specific spectrophotometric methods for cycloleucine are not widely reported, the general principles applied to other amino acids could be adapted.

Table 3: Mentioned Chemical Compounds

Compound Name
Cycloleucine hydrochloride monohydrate
Cycloleucine
o-phthalaldehyde (OPA)
9-fluorenylmethyl chloroformate (FMOC)
Ninhydrin
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Immunoassays for Methylation Markers (e.g., RNA Dot Blots for m6A Detection)

Cycloleucine's primary mechanism of action involves the inhibition of methylation reactions, making the analysis of methylation markers a key aspect of its research. nih.gov One of the most significant and widespread RNA modifications is N6-methyladenosine (m6A), which plays a critical role in RNA stability, splicing, and translation. nih.govnih.gov Immunoassays, particularly RNA dot blots, provide a targeted method for detecting global changes in m6A levels following treatment with inhibitors like cycloleucine.

An RNA dot blot is a semi-quantitative immunoassay used to determine the total amount of a specific modification, such as m6A, in an RNA sample. nih.govresearchgate.net The technique is valued for being relatively straightforward, rapid, and cost-effective, making it suitable for initial screening of changes in global m6A levels in various experimental conditions. nih.gov

Principle and Procedure:

The methodology leverages a highly specific antibody that recognizes and binds to the m6A modification within RNA molecules. The general workflow for an m6A RNA dot blot analysis is as follows:

RNA Isolation and Purification : Total RNA is first extracted from control and cycloleucine-treated cells. Subsequently, messenger RNA (mRNA) is isolated, as m6A is a prevalent internal modification in mRNA. nih.govraybiotech.com

Sample Preparation : The purified mRNA is quantified, and serial dilutions are prepared. To ensure the antibody can access the m6A epitope, the mRNA's secondary structure is disrupted by heating it to 95 °C, followed by immediate chilling on ice. nih.gov

Membrane Application : The denatured RNA samples are spotted onto a nitrocellulose or nylon membrane. raybiotech.com

Crosslinking and Staining : The RNA is immobilized onto the membrane, often using UV cross-linking. A portion of the membrane may be stained with methylene (B1212753) blue to serve as an internal loading control, verifying that equal amounts of RNA were loaded for each sample. raybiotech.com

Immunodetection : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to m6A. Following this, a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) is added. raybiotech.com

Signal Detection : A chemiluminescent substrate is applied to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured by an imaging system. The intensity of the signal from the spots is proportional to the amount of m6A in the RNA sample. raybiotech.com

Research Application and Findings:

In the context of cycloleucine research, scientists would compare the dot blot signals from untreated samples with those from samples treated with cycloleucine. Since cycloleucine inhibits the methyltransferases that add methyl groups to RNA, a decrease in the dot blot signal in the treated samples would indicate a reduction in global m6A levels. This provides direct evidence of the compound's inhibitory effect on RNA methylation in the studied system. While dot blotting is excellent for detecting these global changes, it does not provide information on the specific location of the m6A modifications within the transcriptome. researchgate.net For that, more advanced techniques like m6A-Seq (MeRIP-Seq) would be required. nih.gov However, as an initial validation of cycloleucine's activity, the RNA dot blot is a powerful and efficient tool.

Table 1: Key Steps and Considerations in m6A RNA Dot Blot Analysis

StepDescriptionKey Considerations
mRNA Purification Isolation of mRNA from total RNA.Use of oligo(dT) beads is common. Purity and integrity of RNA are critical for reliable results. nih.gov
Denaturation Heating mRNA to 95°C for 3-5 minutes.Essential for disrupting secondary structures and allowing antibody access to m6A sites. nih.gov
Sample Loading Spotting serial dilutions of mRNA onto a membrane.Serial dilutions help in ensuring the signal is within the linear range of detection. nih.gov
Immobilization UV cross-linking of RNA to the membrane.Permanently attaches the RNA to the membrane, preventing it from washing off during incubations. raybiotech.com
Loading Control Staining with Methylene Blue.Verifies that equivalent amounts of RNA were spotted for each sample, ensuring observed differences are due to changes in methylation, not loading variations. raybiotech.com
Antibody Incubation Use of a specific anti-m6A primary antibody followed by an HRP-conjugated secondary antibody.The specificity of the primary antibody is crucial for the accuracy of the assay. raybiotech.com
Data Analysis Quantification of chemiluminescent signal intensity.Signal intensity is measured using software like ImageJ. Results are typically semi-quantitative and should be confirmed with multiple biological replicates. nih.gov

Method Validation and Quality Control in Cycloleucine Analysis for Academic Research

To ensure that data generated in academic research are accurate, reproducible, and reliable, the analytical methods used to quantify compounds like this compound must be rigorously validated. researchgate.netresearchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. gavinpublishers.com For the quantitative analysis of cycloleucine in biological matrices (e.g., plasma, cell lysates) or pharmaceutical formulations, techniques like High-Performance Liquid Chromatography (HPLC) are often employed.

The validation process involves evaluating several key performance parameters as defined by international guidelines. researchgate.netgavinpublishers.com

Key Validation Parameters:

Specificity/Selectivity : This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.commdpi.com In cycloleucine analysis, this would mean demonstrating that the chromatographic peak for cycloleucine is well-resolved from other amino acids or components in the sample matrix.

Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. mdpi.com This is determined by analyzing a series of standards of known concentrations and performing a linear regression of the response versus concentration.

Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing samples with known concentrations of cycloleucine (spiked samples) and comparing the measured value to the true value. mdpi.com

Precision : Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels:

Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Inter-assay precision) : Precision within the same laboratory but on different days, with different analysts, or on different equipment. mdpi.com

Reproducibility : Precision between different laboratories. nih.gov

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). gavinpublishers.com This provides an indication of its reliability during normal usage.

Stability : The stability of cycloleucine in the analytical solution and in the biological matrix must be evaluated under different storage conditions (e.g., room temperature, 4°C, -20°C) to ensure that the concentration does not change from the time of collection to the time of analysis. mdpi.com

Quality Control in Routine Analysis:

Once a method is validated, quality control (QC) samples are incorporated into routine analysis for academic research. These are samples with known concentrations of cycloleucine (typically low, medium, and high) that are analyzed alongside the experimental samples. The results from the QC samples must fall within predetermined acceptance criteria to ensure the validity of the data from the experimental samples in that analytical run. nih.gov This ongoing monitoring ensures the continued performance and reliability of the analytical method over time.

Table 2: Typical Method Validation Parameters for HPLC Analysis of Cycloleucine

ParameterObjectiveTypical Acceptance Criteria for Academic Research
Specificity To ensure the signal is from cycloleucine only.The cycloleucine peak should be pure and free from interference from matrix components or other compounds. mdpi.com
Linearity To confirm a proportional response to concentration.Correlation coefficient (r²) ≥ 0.99. mdpi.com
Accuracy To determine how close the measured value is to the true value.Recovery of 85-115% of the spiked amount.
Precision (Repeatability & Intermediate) To assess the scatter of data from replicate measurements.Relative Standard Deviation (RSD) ≤ 15%.
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.Signal-to-Noise Ratio: ~3 for LOD, ~10 for LOQ. mdpi.com
Robustness To check the method's reliability with minor changes in parameters.RSD of results should remain within acceptable limits (e.g., ≤ 15%).
Stability To ensure the analyte is stable during storage and processing.Analyte concentration should remain within ±15% of the initial concentration. mdpi.com

Novel Research Perspectives and Future Directions

Exploration of New Biological Targets and Signaling Pathways

While historically recognized for its ability to inhibit nucleic acid methylation by interfering with the synthesis of S-adenosyl-L-methionine, recent research is beginning to uncover a broader range of biological interactions for cycloleucine (B556858). drugbank.comnih.gov The compound and its derivatives are being investigated for their potential to modulate specific signaling pathways and interact with new biological targets.

One area of interest is its interaction with amino acid transport and receptor systems. Studies have shown that cycloleucine can inhibit the tubular reabsorption of other amino acids like L-arginine, glycine (B1666218), and L-phenylalanine in the kidney, suggesting it interacts with specific amino acid transport mechanisms. nih.gov Furthermore, cycloleucine has been identified as a competitive antagonist at the strychnine-insensitive glycine receptor site, which is associated with the N-methyl-D-aspartate (NMDA) receptor complex. drugbank.com This interaction points to a potential role in modulating glutamatergic neurotransmission, a pathway critical for synaptic plasticity, learning, and memory.

Future research will likely focus on delineating the precise molecular interactions of cycloleucine with these and other potential targets. Elucidating how it affects downstream signaling cascades, such as those involved in myogenesis and neuronal function, will be crucial for understanding its full biological activity. drugbank.comresearchgate.net

Development of Next-Generation Cycloleucine Analogs for Highly Specific Research Probes

The broad activity of cycloleucine, while useful for studying general methylation processes, can be a limitation when probing specific cellular functions. This has spurred interest in the development of next-generation cycloleucine analogs. The goal is to create highly specific research probes that can target individual enzymes or pathways with greater precision.

The strategy often involves a molecular hybridization approach, where the core cycloleucine structure is conjugated with other pharmacophores to enhance specificity or introduce new functionalities. mdpi.com For instance, by introducing different amino acid groups into a core structure, researchers have successfully enhanced both the hydrophilicity and bioactivity of compounds, sometimes enabling them to be selectively taken up by specific cellular transporters. mdpi.com These synthetic strategies could be applied to cycloleucine to create derivatives with tailored properties.

The development of these analogs is not limited to improving biological targeting. Researchers are also synthesizing derivatives, such as those conjugated with fluorescent tags like rhodamine, to create tools for cellular imaging and tracking. mdpi.com Such probes would be invaluable for visualizing the subcellular localization of cycloleucine targets and understanding their dynamics in living cells.

Analog Development Strategy Objective Potential Application for Cycloleucine
Molecular Hybridization Combine cycloleucine with other bioactive molecules to create a new compound with enhanced or novel properties. mdpi.comTargeting specific methyltransferases or amino acid transporters.
Amino Acid Conjugation Attach various amino acids to the cycloleucine scaffold to alter solubility and cellular uptake. mdpi.comImproving bioavailability and targeting specific cell types. mdpi.com
Fluorophore Conjugation Link cycloleucine to fluorescent molecules like rhodamine. mdpi.comCreating probes for live-cell imaging and tracking of biological targets.

Integration of Omics Technologies (e.g., Transcriptomics for Myogenesis Studies) to Elucidate Comprehensive Mechanisms

The advent of "omics" technologies—such as transcriptomics, proteomics, and metabolomics—provides powerful tools for obtaining a systems-level understanding of the effects of cycloleucine. Transcriptomic analysis, in particular, has already yielded significant insights into how cycloleucine impacts myogenesis (muscle formation).

A study investigating the effect of cycloleucine on chicken myoblasts used RNA sequencing (mRNA-Seq) to analyze changes in gene expression. nih.gov The research found that cycloleucine treatment led to a dose-dependent decrease in the N6-Methyladenosine (m⁶A) levels in myoblast cells, which in turn depressed myoblast proliferation and inhibited the formation of myotubes (immature muscle fibers). nih.govresearchgate.net

The transcriptomic analysis identified a large number of differentially expressed genes (DEGs) upon cycloleucine treatment.

Table 1: Summary of Transcriptomic Findings in Cycloleucine-Treated Myoblasts

Treatment Concentration Number of Differentially Expressed Genes (DEGs) Enriched Biological Processes Key Findings
10 mM 745 (total across all concentrations) Skeletal muscle and satellite cell proliferation and differentiation. nih.gov Inhibition of myoblast proliferation and differentiation. nih.gov
20 mM 745 (total across all concentrations) Metabolic and biosynthetic processes. nih.gov Disruption of cellular metabolism.

The study further demonstrated that cycloleucine treatment could trigger cell cycle arrest and suppress the expression of key myogenic regulatory factors like MyoD and MyoG. researchgate.netnih.gov

Future research will benefit from integrating multiple omics approaches. For example, combining transcriptomics with proteomics could reveal how changes in gene expression translate to alterations in the cellular proteome. nih.gov Similarly, metabolomics could be used to map the metabolic rewiring that occurs in response to cycloleucine's inhibition of S-adenosyl-L-methionine production. nih.govresearchgate.net This integrated approach will be essential for constructing a comprehensive picture of cycloleucine's mechanism of action.

Advanced Applications in Epigenetic Research Beyond Global Methylation Inhibition

While cycloleucine is a well-established inhibitor of global methylation, its utility in modern epigenetic research is being re-examined for more specific applications. nih.gov Epigenetics involves a complex interplay of modifications to DNA and histone proteins that regulate gene expression without altering the DNA sequence itself. nih.govnih.gov

One advanced application involves using cycloleucine to study the processing of specific RNA molecules. Research has shown that treating hamster cells with cycloleucine leads to the accumulation of a discrete ribosomal RNA precursor in the mitochondria. nih.govumassmed.edu This suggests that the processing of this precursor is dependent on methylation, and cycloleucine can be used as a tool to uncouple transcription from RNA processing in this context. nih.gov

Furthermore, the field of epigenetics is increasingly focused on the "histone code," the vast array of post-translational modifications (PTMs) on histone tails, including methylation, acetylation, and phosphorylation, which collectively determine chromatin structure and gene accessibility. nih.govrockland.com While cycloleucine primarily affects the availability of the methyl donor for all methylation reactions, it could be used in sophisticated experimental designs to probe the dynamics and functional consequences of histone methylation. For instance, researchers could investigate how global hypomethylation induced by cycloleucine affects the establishment or maintenance of specific histone marks at particular gene promoters, offering insights into the hierarchy and interplay of different epigenetic modifications. nih.gov

Computational Approaches for Rational Design and Discovery of Cycloleucine-Based Modulators

Computational chemistry and bioinformatics are becoming indispensable tools for modern drug discovery and probe development. These approaches offer the potential to rationally design and discover novel cycloleucine-based modulators with high specificity and desired properties, reducing the time and cost associated with traditional trial-and-error synthesis and screening.

A typical computational workflow could involve several stages:

Target Identification and Validation: Using bioinformatics to identify specific methyltransferases or other potential biological targets that are implicated in a disease or biological process of interest.

Molecular Docking: Employing computer simulations to predict how different cycloleucine analogs would bind to the three-dimensional structure of the target protein. This allows for the virtual screening of large libraries of potential compounds to identify promising candidates.

Molecular Dynamics (MD) Simulations: Performing MD simulations to model the dynamic behavior of the cycloleucine analog when bound to its target. This can provide insights into the stability of the interaction and the conformational changes that occur upon binding.

In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs. This helps to prioritize compounds with favorable drug-like characteristics for synthesis and experimental testing.

By applying such mechanism-based, multi-state computational design workflows, researchers can engineer biocatalysts and inhibitors with tailored selectivity. chemrxiv.org This rational design approach can guide the modification of the cycloleucine scaffold to create a new generation of highly specific modulators for research and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended to confirm the purity and structural identity of Cycloleucine hydrochloride monohydrate in pharmaceutical research?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques. Single-crystal X-ray diffraction (XRD) confirms crystal structure , while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups. For purity assessment, follow USP guidelines using titrimetric water content analysis and high-performance liquid chromatography (HPLC) . Thermogravimetric-differential thermal analysis (TG-DTA) and differential scanning calorimetry (DSC) can evaluate thermal stability .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

  • Methodological Answer : Solubility can be enhanced by adjusting pH and temperature, as hydrochloride salts often exhibit pH-dependent solubility . Use BCS (Biopharmaceutics Classification System) biowaiver principles: perform shake-flask studies at physiological pH (1.2–6.8) and measure dose/solubility ratios. For example, proguanil hydrochloride and cephalexin monohydrate were classified as "highly soluble" using this approach .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer : Store in airtight, light-protected containers at controlled room temperature (20–25°C). Monitor humidity to prevent hydration/dehydration shifts. Refer to safety data sheets (SDS) for hazard-specific precautions, such as using personal protective equipment (PPE) and fume hoods during handling .

Advanced Research Questions

Q. What experimental strategies are used to investigate the nonlinear optical (NLO) properties of Cycloleucine hydrochloride monhydrate crystals?

  • Methodological Answer : Grow single crystals via slow solvent evaporation. Characterize NLO activity using second-harmonic generation (SHG) with a pulsed Nd:YAG laser. Complement with UV-Vis spectroscopy to assess optical transparency and bandgap energy. Mechanical properties (e.g., hardness) can be analyzed via Vickers microhardness testing .

Q. How can this compound be utilized to modify polymers for enhanced drug delivery systems?

  • Methodological Answer : Use thiolation reactions to improve mucoadhesion. For example, L-cysteine hydrochloride monohydrate was grafted onto starch-poly(acrylic acid) via carbodiimide coupling. Characterize modified polymers using rheological studies and ex vivo mucosal adhesion tests .

Q. What methodologies resolve contradictions in stability data for this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 6 months, with periodic assays (HPLC, XRD) to monitor degradation. Compare results with computational models (e.g., Arrhenius equation) to predict shelf life. Address discrepancies by validating analytical methods per ICH guidelines .

Q. How do intermolecular interactions of this compound influence its biological activity in enzyme assays?

  • Methodological Answer : Perform molecular docking simulations to predict binding affinities with target enzymes (e.g., proteases). Validate experimentally via kinetic assays: measure enzyme activity in the presence of the compound using colorimetric substrates (e.g., Ellman’s reagent for thiol groups) .

Methodological Notes

  • Cross-Validation : Combine multiple techniques (e.g., XRD + FT-IR) to mitigate instrumental biases .
  • Data Reproducibility : Adhere to USP/ICH protocols for assay validation, including precision, accuracy, and robustness testing .
  • Ethical Compliance : Document safety protocols per SDS guidelines and institutional review board (IRB) approvals for biological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.